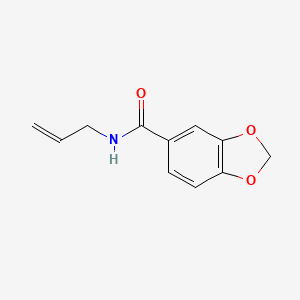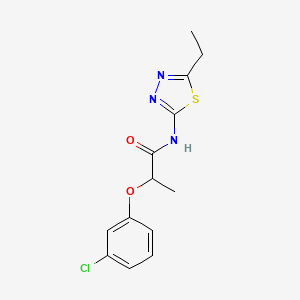![molecular formula C22H29N3O2 B4036051 (3R,4R)-1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol](/img/structure/B4036051.png)
(3R,4R)-1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol
Overview
Description
(3R,4R)-1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol is a complex organic compound that features a benzofuran moiety, a piperidine ring, and a pyridine substituent. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol typically involves multi-step organic synthesis. Key steps may include:
- Formation of the benzofuran moiety through cyclization reactions.
- Synthesis of the piperidine ring, possibly starting from a suitable precursor like a piperidine derivative.
- Introduction of the pyridine substituent via nucleophilic substitution or other coupling reactions.
- Final assembly of the molecule through reductive amination or similar reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of efficient catalysts, high-yielding reactions, and cost-effective reagents. Process optimization to ensure purity and yield would be crucial.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at different positions depending on the reagents used.
Reduction: Reduction reactions could target specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the benzofuran or pyridine rings.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary based on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific sites of reactivity within the molecule. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
(3R,4R)-1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol could have several scientific research applications, including:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural features.
Industry: Possible applications in material science or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for (3R,4R)-1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol would depend on its specific biological target. Potential mechanisms could involve:
Molecular Targets: Binding to specific proteins or receptors.
Pathways Involved: Modulation of signaling pathways or enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzofuran derivatives, piperidine-based molecules, or pyridine-containing compounds. Examples could be:
- (3R,4R)-1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol analogs with different substituents.
- Other piperidine derivatives with medicinal properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
(3R,4R)-1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-24(11-7-19-4-2-3-10-23-19)20-8-12-25(16-21(20)26)15-17-5-6-22-18(14-17)9-13-27-22/h2-6,10,14,20-21,26H,7-9,11-13,15-16H2,1H3/t20-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFCMPCPTMDYMU-NHCUHLMSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C2CCN(CC2O)CC3=CC4=C(C=C3)OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCC1=CC=CC=N1)[C@@H]2CCN(C[C@H]2O)CC3=CC4=C(C=C3)OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(4-Methylpyridin-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B4035968.png)
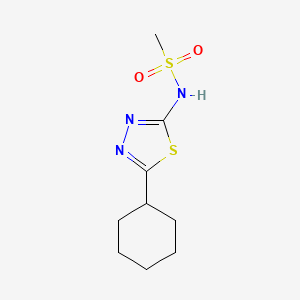
![N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1-(4-methylpyridin-2-yl)propan-2-amine](/img/structure/B4035978.png)
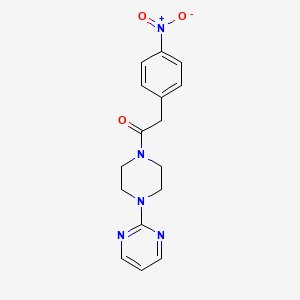
![1,1'-[thiobis(1-oxo-3,1-propanediyl)]bis(4-ethylpiperazine)](/img/structure/B4035992.png)
![N-[1-(2,5-dimethylphenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B4035997.png)
![2-{[2-(3-chlorophenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4036006.png)
![N-[2-(4-chlorophenyl)ethyl]-2-phenoxypropanamide](/img/structure/B4036018.png)
![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4036028.png)
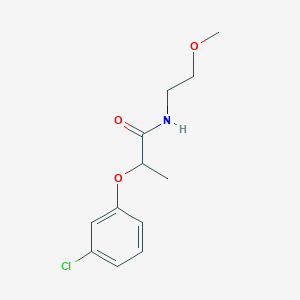
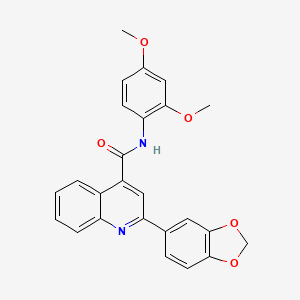
![1-(2,3-dihydro-1H-indol-1-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone](/img/structure/B4036058.png)
